![molecular formula C13H16N2O4 B4081557 N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4081557.png)
N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Overview
Description
N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is not fully understood, but it is believed to act as a modulator of the GABA receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity in the central nervous system. By modulating the GABA receptor, N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide may have anxiolytic and sedative effects.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been found to have various biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models, and it has also been found to have anticonvulsant properties. Additionally, this compound has been found to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide in lab experiments is its ability to modulate the GABA receptor, making it a valuable tool for researchers studying the central nervous system. However, one of the limitations of using this compound is its potential toxicity, which can be a concern for researchers working with animal models.
Future Directions
There are several future directions for the study of N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. One potential direction is the development of more potent and selective compounds that target the GABA receptor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of neurological disorders. Finally, more research is needed to determine the potential toxicity of this compound and its safety for use in humans.
Conclusion:
N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is a valuable tool for researchers studying the central nervous system. This compound has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for the treatment of neurological disorders. However, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has the potential to be a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Scientific Research Applications
N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been used in several scientific research studies due to its potential applications in the fields of pharmacology, biochemistry, and neuroscience. This compound has been found to have various effects on the central nervous system, making it a valuable tool for researchers studying neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-7-6-14-12(16)8-15-10-4-2-3-5-11(10)19-9-13(15)17/h2-5H,6-9H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJPZQWLLYBXCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=O)COC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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